[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine hydrochloride
Overview
Description
The compound “4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate” is an aryl isothiocyanate . It can be synthesized from the corresponding aniline .
Synthesis Analysis
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular formula for “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” is C8H3ClF3NO .Physical and Chemical Properties Analysis
The compound “4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate” has a freezing point of 308.15K . The enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .Scientific Research Applications
4-Chloro-3-(trifluoromethyl)phenylmethanamine hydrochloride is a complex organic compound that serves as a precursor or intermediate in various chemical syntheses and applications in scientific research. While direct research on this specific compound is limited, insights can be drawn from studies on structurally similar compounds and their applications in materials science, medicinal chemistry, and analytical chemistry.
Materials Science Applications
Research involving similar fluorinated compounds has led to the synthesis of novel polyimides with exceptional properties. For example, the synthesis of new fluorine-containing polyimides derived from a fluorinated aromatic diamine monomer demonstrates the potential of such compounds in creating materials with good thermal stability and outstanding mechanical properties (Yin et al., 2005). These materials are soluble in various organic solvents and exhibit high glass transition temperatures, making them suitable for advanced applications in electronics and aerospace industries.
Medicinal Chemistry Applications
In the field of medicinal chemistry, structurally related compounds have been explored for their anti-mycobacterial activities. An efficient synthesis of phenyl cyclopropyl methanones, which are structurally related to 4-Chloro-3-(trifluoromethyl)phenylmethanamine hydrochloride, has shown promising results against M. tuberculosis, including multidrug-resistant (MDR) strains (Dwivedi et al., 2005). This highlights the potential of using such compounds in the development of new therapeutic agents for treating tuberculosis.
Analytical Chemistry Applications
In analytical chemistry, derivatives of 4-Chloro-3-(trifluoromethyl)phenylmethanamine hydrochloride could be utilized in the development of analytical methods. For instance, research on the separation and analysis of flunarizine hydrochloride and its degradation products using micellar liquid chromatography (MLC) showcases the role of related compounds in improving chromatographic techniques (El-Sherbiny et al., 2005). These methodologies are crucial for the quality control and stability assessment of pharmaceuticals.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
Based on its structural similarity to other analgesic compounds, it may interact with its targets to modulate pain perception .
Biochemical Pathways
It’s plausible that it may influence pathways related to pain perception and inflammation, given its potential analgesic properties .
Result of Action
The compound has been associated with analgesic effects in a study involving similar compounds . Most of the synthesized derivatives displayed potent analgesic efficacy and an ultrashort to long duration of action . They were found to be effective in relieving pain, potentially through opioid-independent systems .
Safety and Hazards
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N.ClH/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15;/h3-6,10H,1-2,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTHNJCCPWHBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-76-9 | |
Record name | Benzenemethanamine, 4-chloro-α-cyclopropyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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